3,4-Diacetoxybenzoic acid
Overview
Description
3,4-Diacetoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of two acetoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has been studied extensively for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
3,4-Diacetoxybenzoic acid is a biochemical used in proteomics research . .
Biochemical Pathways
It is known that the compound has potent inhibitory activity against lipoxygenase , an enzyme responsible for the production of leukotrienes and other lipid compounds.
Result of Action
Given its inhibitory activity against lipoxygenase , it can be hypothesized that the compound may influence the production of leukotrienes and other lipid compounds.
Biochemical Analysis
Cellular Effects
Its parent compound, protocatechuic acid, has been found to have mixed effects on normal and cancer cells in in vitro and in vivo studies
Molecular Mechanism
It is known that this compound can be synthesized from protocatechuic acid
Metabolic Pathways
It is known that it can be synthesized from protocatechuic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzoic acid can be synthesized from 3,4-dihydroxybenzoic acid through acetylation. The process involves dissolving 3,4-dihydroxybenzoic acid in pyridine at 0°C, followed by the dropwise addition of acetic anhydride. The mixture is stirred in an ice bath for 2 hours before being poured into ice water. The precipitate is then collected and purified by short column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process typically involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 3,4-dihydroxybenzoic acid.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: 3,4-Dihydroxybenzoic acid
Substitution: Various substituted benzoic acids
Scientific Research Applications
3,4-Diacetoxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Potential therapeutic applications are being explored due to its biological activity.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid (Protocatechuic acid): This compound is the precursor for the synthesis of 3,4-diacetoxybenzoic acid and shares similar structural features.
Gallic acid: Another hydroxybenzoic acid derivative with antioxidant properties.
Chlorogenic acid: A phenolic compound with similar biological activities.
Uniqueness: this compound is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to its hydroxybenzoic acid counterparts. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,4-diacetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSTYFZOUSZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207254 | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-64-8, 58543-13-8 | |
Record name | 3,4-Bis(acetyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58534-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tachistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diacetoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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